A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde
Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. This molecule represents a confluence of three key structural motifs: a fluorinated pyridine ring, an N-methylated pyrazole, and a nicotinaldehyde functionality. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development. Lacking direct experimental data in publicly available literature, this guide employs established NMR principles, spectral databases, and data from analogous structures to construct a reliable predictive framework. It further outlines a robust, self-validating experimental protocol for data acquisition and a logical workflow for definitive spectral assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic systems.
Molecular Structure and Spectroscopic Overview
The structural integrity of a candidate molecule in any research and development pipeline is paramount. NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic compounds in solution.[1] For a molecule like 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, with its distinct electronic environments and potential for complex spin-spin coupling, a multi-faceted NMR approach is not just recommended, but essential.
The core structure contains multiple unique proton and carbon atoms, each with a characteristic chemical shift influenced by its local electronic environment. The presence of a highly electronegative fluorine atom introduces further complexity and provides a valuable spectroscopic handle through ¹H-¹⁹F and ¹³C-¹⁹F coupling.[2]
To facilitate discussion, the atoms in the molecule are systematically numbered as shown below. This numbering will be used consistently for all spectral assignments.
Caption: Numbering scheme for 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display seven distinct signals, corresponding to the seven unique proton environments in the molecule. The chemical shifts are governed by inductive and anisotropic effects from the aromatic rings, the aldehyde group, and the fluorine atom.[3][4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H_ald (Aldehyde) | 9.9 - 10.2 | d | ~0.5-1.0 (⁴JHF) | Strongly deshielded by the carbonyl group's anisotropy and electron-withdrawing nature. Potential small coupling to the ring fluorine (⁴JHF). |
| H6' (Pyridine) | 8.6 - 8.8 | d | ~5.0 (³JHH) | Located ortho to the pyridine nitrogen, leading to significant deshielding. Coupled to H5'. |
| H5 (Pyrazole) | 8.2 - 8.4 | s | - | Deshielded due to its position within the aromatic pyrazole ring. |
| H3 (Pyrazole) | 7.9 - 8.1 | s | - | Slightly less deshielded than H5 due to its position relative to the pyridine ring. |
| H5' (Pyridine) | 7.2 - 7.4 | dd | ~5.0 (³JHH), ~8.0 (³JHF) | Shielded relative to H6' but coupled to both H6' and the fluorine at C4'. The H-F coupling is typically larger than H-H meta coupling. |
| N-CH₃ (Methyl) | 3.9 - 4.1 | s | - | Singlet signal for the three equivalent methyl protons, deshielded by the attached nitrogen atom. |
| TMS (Reference) | 0.00 | s | - | Internal standard. |
Expert Insights:
-
The Aldehyde Proton (H_ald): This proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Its multiplicity will be a key indicator; a sharp singlet would suggest negligible coupling to fluorine, while a small doublet would confirm a ⁴J through-bond coupling.
-
Fluorine Coupling: The fluorine at the C4' position will have the most pronounced effect on the adjacent H5' proton, resulting in a clear doublet of doublets. Long-range coupling may also be observed with H_ald and H6', though this may only manifest as slight peak broadening.[5]
-
Pyrazole Protons: H5 and H3 are predicted to be sharp singlets as they lack adjacent proton coupling partners. Their precise chemical shifts can be sensitive to solvent effects and overall molecular conformation.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments. The chemical shifts will be influenced by hybridization, electronegativity of attached atoms (N, O, F), and aromaticity.[6][7] The C-F coupling constants are particularly diagnostic, often spanning several bonds with significant magnitude.[2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C_ald (Aldehyde) | 188 - 192 | d | ~3-5 (³JCF) | Carbonyl carbon, highly deshielded. Expected to show a small coupling to fluorine. |
| C4' (Pyridine) | 162 - 166 | d | 240 - 260 (¹JCF) | Directly bonded to fluorine, resulting in a very large one-bond coupling constant and significant deshielding. |
| C2' (Pyridine) | 155 - 158 | d | ~15-20 (²JCF) | Quaternary carbon attached to two nitrogens (pyrazole and pyridine) and subject to two-bond C-F coupling. |
| C6' (Pyridine) | 150 - 153 | d | ~4-6 (³JCF) | Carbon ortho to pyridine nitrogen, deshielded. Shows smaller three-bond C-F coupling. |
| C5 (Pyrazole) | 138 - 142 | s | - | Aromatic pyrazole carbon. |
| C3 (Pyrazole) | 130 - 134 | s | - | Aromatic pyrazole carbon. |
| C5' (Pyridine) | 115 - 118 | d | ~20-25 (²JCF) | Shielded by the ortho fluorine substituent (gamma-gauche effect) and shows significant two-bond C-F coupling. |
| C4 (Pyrazole) | 112 - 116 | s | - | Quaternary carbon linking the two rings. Expected to have a weaker signal intensity. |
| C3' (Pyridine) | 110 - 114 | d | ~3-5 (³JCF) | Quaternary carbon bearing the aldehyde group. |
| N-CH₃ (Methyl) | 38 - 42 | s | - | Typical range for an N-methyl group on a heteroaromatic ring. |
Expert Insights:
-
Identifying C4': The most definitive signal in the ¹³C spectrum will be that of C4'. It will appear as a doublet with a very large coupling constant (¹JCF > 240 Hz), a hallmark of a carbon directly bonded to fluorine.[5]
-
Quaternary Carbons: C2', C3', and C4 are quaternary and will likely exhibit lower signal intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[6] Their unambiguous assignment will rely heavily on 2D NMR techniques.
-
Solvent Choice: The choice of NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence chemical shifts, particularly for protons and carbons near the polar aldehyde and nitrogen atoms. DMSO-d₆ is a good alternative if solubility in CDCl₃ is poor.
Recommended Experimental Protocol
To ensure the acquisition of high-quality, unambiguous data, a systematic approach is required. The following protocol is designed to be self-validating, providing the necessary data for complete structural confirmation.
4.1. Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is a standard, non-protic solvent with a well-defined residual peak. TMS provides a universal reference point (δ=0.00 ppm) for both ¹H and ¹³C spectra.[3]
-
Solubilization: Ensure complete dissolution, using gentle vortexing if necessary. If the sample is insoluble, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Data Acquisition The following experiments should be performed on a spectrometer with a field strength of at least 400 MHz.
Caption: Recommended workflow for NMR data acquisition and analysis.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. (Typical parameters: 16-32 scans, 2-second relaxation delay).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. (Typical parameters: 1024-2048 scans, 2-second relaxation delay).
-
COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling correlations. It will be crucial to confirm the H5'-H6' coupling within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. It will definitively link each proton signal to its attached carbon (e.g., H5' to C5', H_ald to C_ald).
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for this molecule. It will be used to:
-
Confirm the assignment of all quaternary carbons by observing correlations from nearby protons (e.g., H5' correlates to C4', C3', and C6').
-
Establish the connectivity between the pyrazole and pyridine rings (e.g., correlation from pyrazole H5 to pyridine C2').
-
Verify the position of the aldehyde group (e.g., correlation from H_ald to C3' and C2').
-
Logical Workflow for Spectral Interpretation
A stepwise approach to interpretation minimizes ambiguity and ensures all data points are consistent with the proposed structure.
Caption: Logical workflow for the definitive assignment of NMR spectra.
Conclusion
This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde. The key diagnostic features are anticipated to be the downfield aldehyde proton, the characteristic splitting pattern of the fluorinated pyridine ring, and the large ¹JCF coupling constant in the ¹³C spectrum. By following the detailed experimental and interpretive workflows outlined herein, researchers can confidently acquire and assign the NMR data, ensuring the unambiguous structural verification of this and other similarly complex heterocyclic molecules. This rigorous approach is fundamental to advancing research programs in medicinal chemistry and materials science.
References
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Krivoshein, A. I., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
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Lin, Y., et al. (2016). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Kaderavek, P., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
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El-Faham, A., et al. (2019). Tailor-Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ResearchGate. Available at: [Link]
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Hameed, A. S., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. Available at: [Link]
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